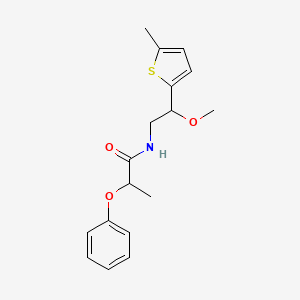

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-12-9-10-16(22-12)15(20-3)11-18-17(19)13(2)21-14-7-5-4-6-8-14/h4-10,13,15H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLJDZNATXXASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(C)OC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 5-methylthiophene-2-carbaldehyde with methoxyethylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Amidation: The final step involves the reaction of the amine with 2-phenoxypropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenoxypropanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenoxypropanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C18H23NO3S

- Molecular Weight : 341.44 g/mol

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system. Research indicates that compounds with similar structures often target melatonin receptors, specifically MT1 and MT2, which are involved in regulating circadian rhythms and sleep patterns.

Biological Activity Overview

| Activity | Description |

|---|---|

| Receptor Binding | Exhibits affinity for melatonin receptors (MT1 and MT2) |

| Antinociceptive Effects | Demonstrated pain-relieving properties in animal models |

| Sedative Effects | Potential sedative effects observed in preliminary studies |

| Neuroprotective Effects | May offer neuroprotection against oxidative stress in neuronal cells |

Case Studies and Research Findings

-

Melatonin Receptor Interaction

A study evaluated the binding affinity of various compounds at human MT1 and MT2 receptors. It was found that this compound exhibited moderate affinity for these receptors, suggesting a potential role as a melatonergic agent . -

Antinociceptive Activity

In a series of experiments involving rodent models, the compound was tested for its antinociceptive properties using the tail-flick test. Results indicated that it produced significant pain relief comparable to established analgesics, suggesting that it may function as a multi-target analgesic . -

Neuroprotective Properties

Preliminary investigations into the neuroprotective effects of this compound revealed its ability to reduce neuronal cell death induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, initial studies indicate favorable absorption characteristics with potential for central nervous system penetration due to its lipophilic nature.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenoxypropanamide, and how are intermediates purified?

- Methodological Answer : The synthesis can leverage strategies from analogous acetamide derivatives. For example:

- Step 1 : React a thiophene-containing precursor (e.g., 5-methylthiophen-2-yl ethanol) with methoxy-protecting agents (e.g., Ac₂O/DMAP in pyridine) to stabilize reactive groups .

- Step 2 : Couple the intermediate with phenoxypropanamide via nucleophilic substitution. Use potassium carbonate in DMF to activate the reaction, monitoring progress via TLC .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the product. Confirm purity via NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.7 ppm for methoxy groups) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR : Assign peaks for the methoxy group (δ ~3.3–3.7 ppm), thiophene protons (δ ~6.8–7.2 ppm), and amide protons (δ ~7.5–8.5 ppm). Compare with literature data for similar scaffolds .

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry to confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₂₁NO₃S: 331.12) .

Q. What stability considerations are essential for storing this compound?

- Methodological Answer :

- Storage : Protect from light and moisture. Store at –20°C in amber vials under inert gas (N₂/Ar).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., hydrolysis of the methoxy or amide groups) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction mechanisms?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. Software like Gaussian or ORCA can identify energy barriers for key steps (e.g., amide bond formation) .

- Machine Learning : Train models on datasets of analogous reactions to predict optimal solvents/catalysts. For example, DMF may outperform THF in amidation reactions due to polarity .

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Answer :

- Scaffold Modification : Replace the methoxy group with halogen atoms (e.g., Cl, F) or alkyl chains via SN2 reactions. Use chloroacetyl chloride for side-chain elongation .

- Biological Assays : Screen derivatives for activity (e.g., enzyme inhibition) using in vitro models (IC₅₀ determination) and validate in vivo (e.g., rodent pharmacokinetics) .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

- Methodological Answer :

- Troubleshooting : If yields vary, analyze byproducts via LC-MS. For example, incomplete coupling may result in unreacted thiophene intermediates (detectable at m/z ~200).

- Optimization : Adjust stoichiometry (e.g., 1.5 equivalents of coupling agent) or use microwave-assisted synthesis to enhance reaction efficiency .

Q. How to evaluate the compound’s potential as a pharmacological agent?

- Methodological Answer :

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption, metabolism, and toxicity. Experimental validation includes:

- CYP450 Inhibition Assays : Microsomal incubations with NADPH cofactor .

- Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.